
Acide 5-chloro-2-méthyl-4-(trifluorométhyl)phénylboronique
Vue d'ensemble
Description
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is a chemical compound with the molecular formula C8H7BClF3O2 . It has a molecular weight of 238.4 . This compound is also available as a pinacol ester, which has a molecular weight of 320.55 .
Molecular Structure Analysis
The InChI code for 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is 1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 . For the pinacol ester variant, the InChI code is 1S/C14H17BClF3O2/c1-8-6-9(14(17,18)19)11(16)7-10(8)15-20-12(2,3)13(4,5)21-15/h6-7H,1-5H3 .Applications De Recherche Scientifique
Couplage croisé de Suzuki–Miyaura
Acide 5-chloro-2-méthyl-4-(trifluorométhyl)phénylboronique : est largement utilisé dans la réaction de couplage croisé de Suzuki–Miyaura. Cette réaction est essentielle pour créer des liaisons carbone-carbone, qui sont fondamentales en synthèse organique. Les conditions douces et la tolérance aux groupes fonctionnels rendent cette application particulièrement précieuse pour la synthèse de produits pharmaceutiques et de molécules organiques complexes .
Catalyse
En raison de son groupe acide boronique, ce composé peut agir comme catalyseur dans diverses réactions organiques. Sa capacité à former des complexes stables avec d'autres molécules en fait un excellent candidat pour des applications catalytiques, notamment la fonctionnalisation régiosélective et les réactions d'ouverture de cycle des époxydes .
Chimie médicinale
En chimie médicinale, les acides boroniques sont explorés pour leur potentiel en tant qu'inhibiteurs de divers processus biologiques. Le groupe trifluorométhyle en particulier peut améliorer l'affinité de liaison de la molécule à sa cible, ce qui en fait un échafaudage utile pour le développement de médicaments .
Science des matériaux
Les propriétés électroniques de l'this compound le rendent adapté au développement de nouveaux matériaux, tels que les polymères et l'optoélectronique. Sa stabilité et sa réactivité peuvent être exploitées pour créer de nouveaux matériaux avec des propriétés spécifiques souhaitées .
Synthèse de dérivés d'acide borinique
Ce composé peut être utilisé pour synthétiser des dérivés d'acide borinique, qui sont moins étudiés mais présentent des propriétés et des réactivités intéressantes. Ces dérivés ont des applications dans les réactions de couplage croisé et en tant que composés bioactifs .
Électronique imprimable
La partie acide phénylboronique de ce composé peut être utilisée dans la synthèse de dérivés de thiazole pour l'électronique imprimable. Cette application est importante dans le domaine de l'électronique flexible, où les matériaux pouvant être imprimés sur des surfaces pour créer des dispositifs électroniques sont très recherchés .
Mécanisme D'action
Target of Action
The primary target of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid interacts with its targets through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the SM coupling reaction, which also involves oxidative addition where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond .
Biochemical Pathways
The biochemical pathway affected by 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is the SM coupling reaction pathway . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a crucial process in organic synthesis .
Pharmacokinetics
The compound’s success in sm coupling reactions suggests that it has favorable adme (absorption, distribution, metabolism, and excretion) properties . These properties, along with the compound’s relatively stable nature, contribute to its bioavailability .
Result of Action
The molecular and cellular effects of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid’s action are the formation of new carbon-carbon bonds . This is a key step in the synthesis of complex organic molecules .
Action Environment
The action of 5-Chloro-2-methyl-4-(trifluoromethyl)phenylboronic acid is influenced by environmental factors such as the reaction conditions. The compound’s success in SM coupling reactions is due to the exceptionally mild and functional group tolerant reaction conditions . Additionally, the compound is generally environmentally benign, which contributes to its efficacy and stability .
Propriétés
IUPAC Name |
[5-chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BClF3O2/c1-4-2-5(8(11,12)13)7(10)3-6(4)9(14)15/h2-3,14-15H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIXOOBHBVKOORA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C=C1C)C(F)(F)F)Cl)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BClF3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40674542 | |
| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.40 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1072946-33-8 | |
| Record name | B-[5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1072946-33-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | [5-Chloro-2-methyl-4-(trifluoromethyl)phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40674542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



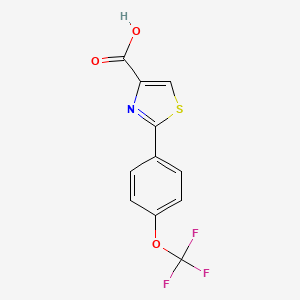
![{8-Methyl-8-azabicyclo[3.2.1]octan-3-yl}methanamine](/img/structure/B1420325.png)
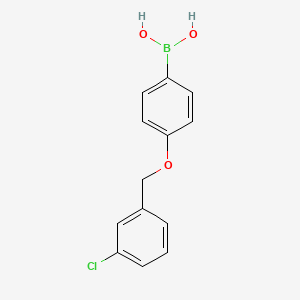
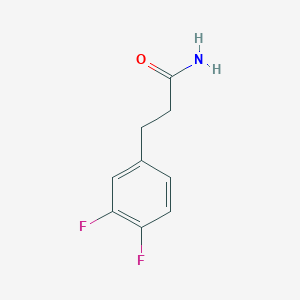

![2-chloro-N-[(3-methoxyphenyl)methyl]propanamide](/img/structure/B1420333.png)
![2-chloro-N-[1-(4-chlorophenyl)ethyl]propanamide](/img/structure/B1420335.png)
![2-[4-(2-Methoxy-5-methylphenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420336.png)
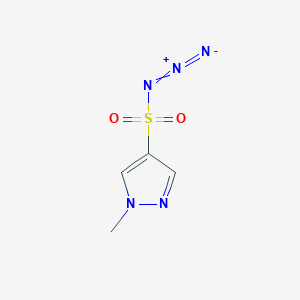
![3-[3-(2-Oxopiperidin-1-yl)propoxy]benzonitrile](/img/structure/B1420341.png)

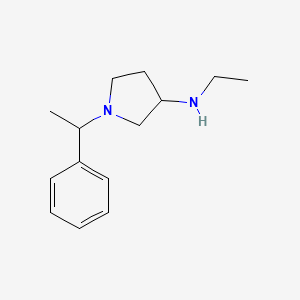
![2-[4-(2,4-Difluorophenyl)-4-methyl-2,5-dioxoimidazolidin-1-yl]acetic acid](/img/structure/B1420345.png)
![(2-[4-(Pyridin-3-ylsulfonyl)piperazin-1-YL]ethyl)amine](/img/structure/B1420346.png)